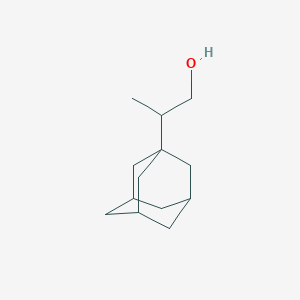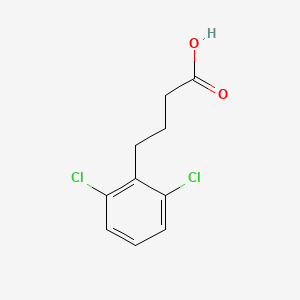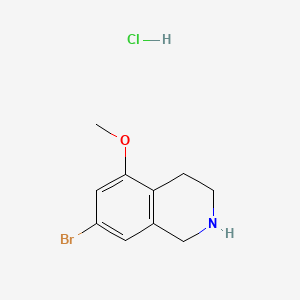
1-Ethenyl-1-methylsiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-1-methylsiletane, also known as silacyclobutane, 1-ethenyl-1-methyl-, is a chemical compound with the molecular formula C6H12Si and a molecular weight of 112.25 g/mol . This compound is characterized by its unique structure, which includes a silicon atom incorporated into a four-membered ring, making it a member of the silacyclobutane family .
Preparation Methods
The synthesis of 1-ethenyl-1-methylsiletane involves several routes. One common method is the reaction of vinylsilane with methylsilane under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethenyl-1-methylsiletane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the vinyl or methyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol, while substitution with halogens can produce halogenated silacyclobutanes.
Scientific Research Applications
1-Ethenyl-1-methylsiletane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism by which 1-ethenyl-1-methylsiletane exerts its effects involves interactions with various molecular targets. In biological systems, its derivatives may interact with cellular membranes, proteins, and enzymes, leading to changes in cellular functions. The specific pathways involved depend on the nature of the derivative and the target organism or cell type .
Comparison with Similar Compounds
1-Ethenyl-1-methylsiletane can be compared with other silacyclobutanes and vinylsilane compounds. Similar compounds include:
Silacyclobutane: Lacks the vinyl and methyl groups, making it less reactive in certain chemical reactions.
Vinylsilane: Contains a vinyl group attached to silicon but lacks the cyclic structure, leading to different reactivity and applications.
Methylsilane: Contains a methyl group attached to silicon but lacks the vinyl and cyclic structure, resulting in different chemical properties.
The uniqueness of this compound lies in its combination of a silicon-containing ring with vinyl and methyl groups, which imparts distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C6H12Si |
|---|---|
Molecular Weight |
112.24 g/mol |
IUPAC Name |
1-ethenyl-1-methylsiletane |
InChI |
InChI=1S/C6H12Si/c1-3-7(2)5-4-6-7/h3H,1,4-6H2,2H3 |
InChI Key |
WKLZGNWZCKRXQP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)

![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)
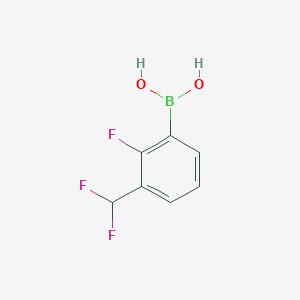
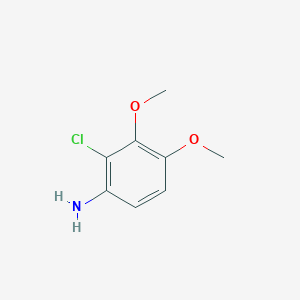

![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)

